Boc-Arg-Val-Arg-Arg-AMC acetate salt
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Overview
Description
Boc-Arg-Val-Arg-Arg-AMC acetate salt is a synthetic fluorogenic substrate used in biochemical research. It is known for its ability to be cleaved by specific proteases, making it valuable in studying enzyme kinetics and activity. The compound has a molecular weight of 903.05 and is often used in assays to measure the activity of enzymes like furin, a calcium-dependent serine protease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg-Val-Arg-Arg-AMC acetate salt involves multiple steps, starting with the protection of the amino acids and the coupling of the peptide chain. The tert-butyl group (Boc) is used to protect the amino group of arginine. The peptide chain is then assembled using standard solid-phase peptide synthesis (SPPS) techniques. The final product is obtained by cleaving the peptide from the resin and purifying it through high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high purity and yield. The compound is typically stored at temperatures below -10°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Boc-Arg-Val-Arg-Arg-AMC acetate salt primarily undergoes hydrolysis reactions catalyzed by specific proteases. The cleavage of the amide bond releases the fluorophore 7-amino-4-methylcoumarin (AMC), which can be detected by fluorescence spectroscopy .
Common Reagents and Conditions
The common reagents used in these reactions include proteases like furin and proprotein convertase 4. The reactions are typically carried out in buffered solutions at physiological pH and temperature to mimic biological conditions .
Major Products Formed
The major product formed from the hydrolysis of this compound is 7-amino-4-methylcoumarin (AMC), which is highly fluorescent and can be easily quantified .
Scientific Research Applications
Boc-Arg-Val-Arg-Arg-AMC acetate salt has a wide range of applications in scientific research:
Chemistry: Used in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell biology to study the processing of precursor proteins by proteases.
Medicine: Utilized in drug discovery to screen for inhibitors of proteases involved in diseases.
Industry: Applied in the development of diagnostic assays for detecting protease activity.
Mechanism of Action
The mechanism of action of Boc-Arg-Val-Arg-Arg-AMC acetate salt involves its cleavage by specific proteases. The protease recognizes the peptide sequence and cleaves the amide bond, releasing the fluorophore AMC. This process is highly specific and allows for the accurate measurement of protease activity. The molecular targets include proteases like furin, which are involved in the secretory processing of precursor proteins .
Comparison with Similar Compounds
Similar Compounds
Boc-Val-Pro-Arg-AMC: Another fluorogenic substrate used in similar applications.
Boc-Arg-Val-Arg-AMC: A shorter peptide sequence with similar properties.
Boc-Arg-Arg-AMC: A simpler substrate used for basic protease activity assays.
Uniqueness
Boc-Arg-Val-Arg-Arg-AMC acetate salt is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases like furin. Its high sensitivity and specificity make it valuable in various research applications .
Properties
Molecular Formula |
C38H62N14O8 |
---|---|
Molecular Weight |
843.0 g/mol |
IUPAC Name |
tert-butyl N-[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C38H62N14O8/c1-20(2)29(52-32(56)26(12-9-17-47-36(43)44)51-37(58)60-38(4,5)6)33(57)50-25(11-8-16-46-35(41)42)31(55)49-24(10-7-15-45-34(39)40)30(54)48-22-13-14-23-21(3)18-28(53)59-27(23)19-22/h13-14,18-20,24-26,29H,7-12,15-17H2,1-6H3,(H,48,54)(H,49,55)(H,50,57)(H,51,58)(H,52,56)(H4,39,40,45)(H4,41,42,46)(H4,43,44,47) |
InChI Key |
YWISVGSSAYEYKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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